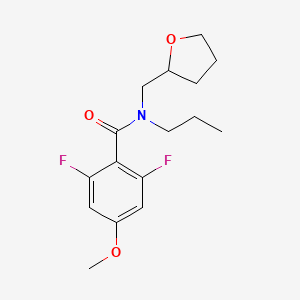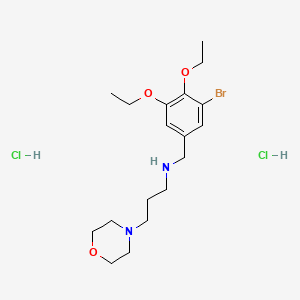![molecular formula C16H14ClNO3 B5299418 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5299418.png)
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate, also known as CPAA, is a chemical compound that has gained attention in the scientific community for its potential biological and medicinal properties. CPAA is a member of the phenylacetate family and has been synthesized to investigate its potential as a drug candidate for various diseases.
作用机制
The mechanism of action of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate are dependent on the target disease and the concentration of the compound used. Studies have shown that 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate can induce cell cycle arrest and apoptosis in cancer cells, resulting in the inhibition of tumor growth. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
实验室实验的优点和局限性
One advantage of using 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in lab experiments is its potential as a drug candidate for various diseases. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been shown to have promising biological and medicinal properties, making it a potential candidate for drug development. However, one limitation of using 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in humans.
未来方向
There are several future directions for the research of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate. One direction is to investigate the potential of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate as a drug candidate for other diseases such as diabetes and cardiovascular disease. Another direction is to investigate the safety and efficacy of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in humans. Additionally, further studies are needed to determine the mechanism of action of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate and its potential as a therapeutic agent.
合成方法
The synthesis of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate involves the reaction of 4-chloroacetophenone with 2-aminobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. Studies have shown that 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
属性
IUPAC Name |
[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-4-2-3-14(10-15)18-16(20)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJNSPKRWTMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5299356.png)

![8-cyclopentyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5299368.png)

![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299384.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5299394.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-N-propylaniline](/img/structure/B5299396.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5299409.png)
![1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B5299426.png)
![N-2-naphthyl-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5299441.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5299446.png)